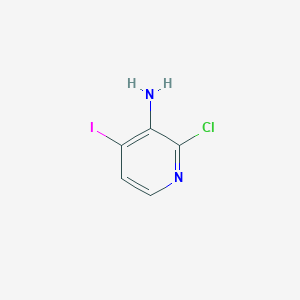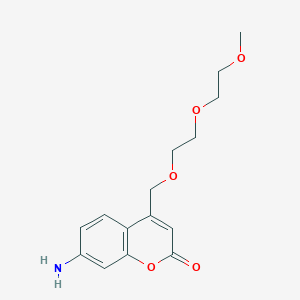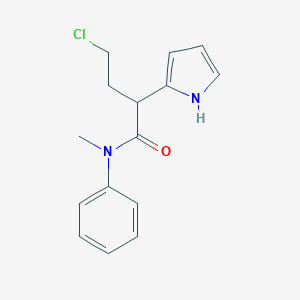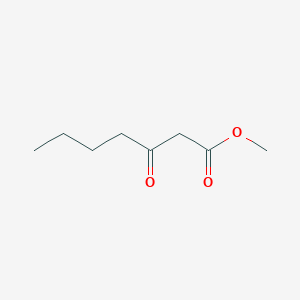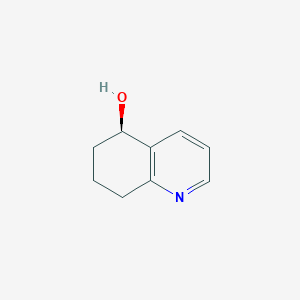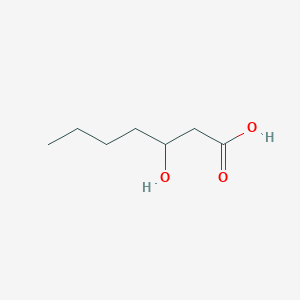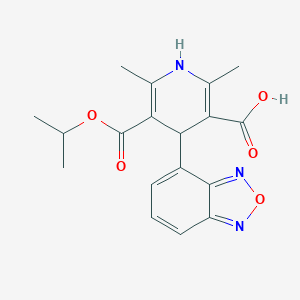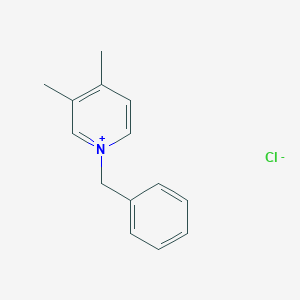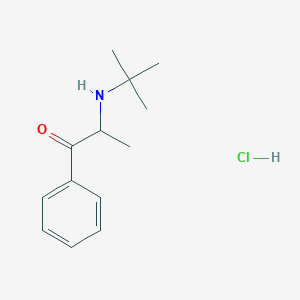
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a chemical compound that has been used extensively in scientific research. This compound is also commonly referred to as Tsuji-Trost ligand or Tsuji-Trost catalyst. The compound is a chiral ligand that is used in catalytic asymmetric reactions. The compound has a unique structure that allows it to interact with other molecules in a specific way, making it an important compound in scientific research.
Mécanisme D'action
The mechanism of action of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the interaction of the ligand with the substrate. The chiral structure of the ligand allows it to interact with the substrate in a specific way, leading to the formation of the desired product. The rhodium ion acts as a catalyst, facilitating the reaction between the ligand and the substrate.
Biochemical and Physiological Effects
There is limited information available regarding the biochemical and physiological effects of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. However, it is known that the compound is not used in drug development due to its toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium in lab experiments is its ability to catalyze asymmetric reactions, which can be difficult to achieve using other methods. The compound is also easy to synthesize, making it readily available for use in research. However, the compound is toxic and can be dangerous if not handled properly, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. One potential area of research is the development of new chiral ligands that can be used in catalytic asymmetric reactions. Another area of research is the investigation of the compound's potential use in the synthesis of new pharmaceuticals and natural products. Additionally, there is a need for further research into the toxicity and potential side effects of the compound, as this information is currently limited.
Méthodes De Synthèse
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the use of several chemical reactions. The first step involves the synthesis of the pyrrolidine ring, which is achieved through the reaction of an amino acid and an aldehyde. The resulting pyrrolidine is then reacted with a sulfonyl chloride to form the sulfonyl pyrrolidine. The final step involves the addition of rhodium to the sulfonyl pyrrolidine to form the final compound.
Applications De Recherche Scientifique
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has been used extensively in scientific research, particularly in the field of catalysis. The compound has been used as a chiral ligand in several catalytic asymmetric reactions, including the Tsuji-Trost reaction. The compound has also been used in the synthesis of several natural products and pharmaceuticals.
Propriétés
Numéro CAS |
154975-39-0 |
|---|---|
Nom du produit |
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
Formule moléculaire |
C60H84N4O16Rh2S4 |
Poids moléculaire |
1451.4 g/mol |
Nom IUPAC |
(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m0000../s1 |
Clé InChI |
ZBQUMSCHGGTSPK-WYIKOJPOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



